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Compound of Interest

Compound Name: Isocaryophyllene

Cat. No.: B031545

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaryophyllene (CAS 118-65-0) is a natural bicyclic sesquiterpene and an isomer of the
more widely known B-caryophyllene.[1][2] It is found as a minor constituent in the essential oils
of various plants, including cloves, cinnamon, basil, rosemary, and black pepper.[1]
Characterized by its distinct woody and spicy aroma, isocaryophyllene presents potential for
application as a flavoring agent in the food industry.[1]

These application notes provide a comprehensive overview of isocaryophyllene's properties,
regulatory status, and potential applications. Detailed protocols for its evaluation, including
sensory analysis, stability testing, and analytical quantification, are provided to guide
researchers in assessing its suitability for food and beverage formulations. A critical distinction
is maintained throughout this document between isocaryophyllene and its GRAS-affirmed
isomer, B-caryophyllene, as their regulatory statuses and documented properties differ
significantly.

Data Presentation

Quantitative data for isocaryophyllene is summarized in the tables below.

Table 1: Physicochemical Properties of Isocaryophyllene
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Property Value Reference(s)
CAS Number 118-65-0 [1112]
Molecular Formula CisHza [1][2]
Molecular Weight 204.35 g/mol [11[2]
Appearance Colorless to pale yellow oil [2]
Boiling Point 266-273 °C @ 760 mm Hg [1][2]
Density ~0.893 g/mL at 20 °C [2]
Flash Point 104.44 °C (220 °F) [1]
Vapor Pressure 0.013 mmHg @ 25 °C (est.) [1]
Solubility Insoluble in water; Soluble in 1]
alcohol
LogP (o/w) 6.416 (est.) [1]

Table 2: Organoleptic and Regulatory Profile of Isocaryophyllene

Attribute Description Reference(s)
Odor Woody, spicy [11[2]

Taste Data not available [1]

FEMA Number Not Assigned [1]

JECFA Number Not Assigned [1]

EU DG SANTE Status Not Listed [1]

Application Notes
Regulatory Status

A critical consideration for any ingredient intended for food use is its regulatory approval. Unlike
its isomer B-caryophyllene (CAS 87-44-5), which is listed by the Flavor and Extract
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Manufacturers Association (FEMA) as GRAS (Generally Recognized as Safe) with FEMA
number 2252 and is approved for food use by the FDA (21 CFR 172.515), isocaryophyllene
(CAS 118-65-0) does not currently hold this status.[1][3] Major databases for food flavoring
agents indicate that a FEMA number and JECFA (Joint FAO/WHO Expert Committee on Food
Additives) number have not been assigned to isocaryophyllene.[1] Therefore, its use as a
flavoring agent in commercially distributed food products would require a comprehensive safety
assessment and submission of a GRAS naotification or food additive petition to regulatory
bodies like the FDA and EFSA.[4][5]

Potential Flavor Applications

Based on its "woody spicy" aroma profile, isocaryophyllene could potentially be used to
impart warm, earthy, and peppery notes to a variety of food and beverage products. Potential
applications could include:

o Beverages: Herbal teas, spiced liquors, and non-alcoholic spiced beverages.

e Savory Products: Soups, sauces, marinades, and meat products where a peppery or clove-
like note is desired.

o Bakery: Gingerbread, spice cakes, and savory crackers.

The lack of a defined taste profile necessitates thorough sensory evaluation to determine its
contribution to the overall flavor beyond aroma.

Functional Properties and Safety Considerations

Isocaryophyllene may offer secondary benefits such as antimicrobial properties, which are
common among terpenes found in essential oils.[6] However, safety is a primary concern. One
study indicated that isocaryophyllene can induce cytotoxicity at concentrations of 100 uM and
higher in cell culture, a mechanism proposed to involve the induction of reactive oxygen
species (ROS) and subsequent lipid peroxidation. This highlights the need for careful dose-
management and thorough toxicological evaluation before it can be considered for food use.

Experimental Protocols
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The following protocols provide detailed methodologies for the evaluation of isocaryophyllene

as a novel flavoring agent.

Protocol 1: Sensory Evaluation - Quantitative
Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes (aroma, flavor, mouthfeel) of

isocaryophyllene.

Materials:

Isocaryophyllene (=95% purity)

Deodorized sunflower or canola oil (for oil-soluble base)

Spring water (for water-soluble base, with 0.1% Tween 80 as emulsifier)

Reference standards for aroma/flavor attributes (e.g., eugenol for clove, piperine for pepper,
guaiacol for woody)

ISO-compliant sensory evaluation booths with controlled lighting and ventilation

Glass tasting vessels with lids

Unsalted crackers and spring water for palate cleansing

Methodology:

Panelist Selection and Training:

o Recruit 8-12 panelists based on their sensory acuity and ability to describe flavors.

o Conduct training sessions over several days. Familiarize panelists with the QDA
methodology and the use of a 15-cm line scale.

o Develop a consensus vocabulary (lexicon) for the sensory attributes of isocaryophyllene
spicy," "peppery,

using reference standards. Attributes may include "woody, clove-like,"

"earthy," etc.
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Sample Preparation:
o Prepare a stock solution of isocaryophyllene in the chosen base (oil or emulsified water).

o Create a series of dilutions to determine the detection threshold and a suitable
concentration for evaluation (e.g., 1, 5, 10, 20 ppm). The evaluation concentration should
be clearly perceptible but not overwhelming.

o Prepare coded, randomized samples (20 mL per panelist) and a control (base only). Allow
samples to equilibrate to room temperature for 30 minutes before serving.

Evaluation Procedure:

[¢]

Panelists evaluate samples individually in sensory booths.

o Aroma Evaluation: Panelists remove the lid, sniff the sample using a consistent technique
(e.g., three short sniffs), and rate the intensity of each attribute in the lexicon on the
provided line scale.

o Palate Cleansing: Panelists cleanse their palate with water and an unsalted cracker,
waiting 60 seconds.

o Flavor Evaluation: Panelists take a defined amount of the sample (e.g., 5 mL) into their
mouth, hold for 10 seconds, and then expectorate. They rate the intensity of each flavor
and mouthfeel attribute on the line scale.

o A 2-minute break is required between samples.
Data Analysis:

o Measure the distance from the left anchor of the line scale for each rating to generate
guantitative data.

o Analyze the data using Analysis of Variance (ANOVA) to determine significant differences
between the sample and the control and to assess panelist performance.

o Generate a spider web plot to visualize the sensory profile of isocaryophyllene.
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Protocol 2: Stability Testing in a Food Matrix (e.g., Clear
Beverage)

Objective: To evaluate the chemical stability of isocaryophyllene in a liquid food matrix under
accelerated storage conditions.

Materials:

Isocaryophyllene (=95% purity)

Model beverage system (e.g., 10% sucrose, 0.15% citric acid in water, pH 3.5)

Amber glass bottles with airtight caps

Environmental stability chambers

Gas Chromatograph with Mass Spectrometer (GC-MS)

Internal standard (e.g., n-eicosane)
Methodology:
e Sample Preparation:

o Prepare the model beverage and spike with isocaryophyllene to a target concentration
(e.g., 10 ppm). An emulsifier (e.g., 0.1% Tween 80) will be required.

o Spike a subset of samples with the internal standard.
o Aliquot the beverage into amber glass bottles, leaving minimal headspace, and seal tightly.
o Storage Conditions:
o Store samples under the following conditions:
= Control: 4°C in the dark.

» Accelerated 1: 25°C / 60% RH in the dark.
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» Accelerated 2: 40°C / 75% RH in the dark.

» Light Exposure: 25°C under constant fluorescent light.

¢ Time Points:

o Pull triplicate samples from each condition at Time 0, Week 1, Week 2, Week 4, Week 8,
and Week 12.

e Analytical Procedure (Quantification):
o At each time point, extract the isocaryophyllene from the beverage matrix.

o Extraction: Use liquid-liquid extraction with hexane or solid-phase microextraction (SPME).
For liquid-liquid extraction, mix 10 mL of the beverage with 5 mL of hexane, vortex for 2
minutes, centrifuge, and collect the hexane layer.

o Analyze the extract using the GC-MS method detailed in Protocol 3.
o Data Analysis:
o Calculate the concentration of isocaryophyllene at each time point relative to Time O.

o Plot the percentage of isocaryophyllene remaining versus time for each storage
condition.

o Determine the degradation kinetics and estimate the shelf-life under normal conditions
using the data from accelerated storage.

o Concurrently, perform sensory evaluation (triangle test) to determine if any degradation
has produced a perceptible off-flavor.

Protocol 3: Analytical Quantification by Gas
Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop a validated method for the quantification of isocaryophyllene in a food
matrix.
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Materials:
e Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

o Capillary column suitable for terpenes (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 pm film
thickness)

» Isocaryophyllene analytical standard (=98% purity)
« Internal Standard (IS), e.g., n-eicosane or isobutyl-2-undecylenate
e Hexane (HPLC grade)
e Sodium sulfate (anhydrous)
Methodology:
o Preparation of Standards:
o Prepare a stock solution of isocaryophyllene (1000 pg/mL) in hexane.

o Prepare a series of calibration standards by serial dilution of the stock solution to cover the
expected sample concentration range (e.g., 0.1 to 20 pg/mL).

o Spike each calibration standard and all samples with the internal standard at a constant
concentration (e.g., 5 pg/mL).

o Sample Preparation (from Protocol 2):
o Take the hexane extract obtained from the stability study.
o Dry the extract by passing it through a small column of anhydrous sodium sulfate.
o Concentrate or dilute the sample as necessary to fall within the calibration range.
e GC-MS Instrumental Parameters:

o Inlet: 250°C, Splitless mode.
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o Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 5°C/min to 180°C. Ramp
at 20°C/min to 280°C, hold for 5 min.

o MS Transfer Line: 280°C.
o lon Source: 230°C, Electron lonization (El) at 70 eV.

o MS Acquisition: Scan mode (m/z 40-400) for initial identification. For quantification, use
Selected lon Monitoring (SIM) mode. Select characteristic, abundant ions for
isocaryophyllene (e.g., m/z 69, 93, 133, 204) and the internal standard.

» Validation and Quantification:

o Linearity: Analyze the calibration standards in triplicate and plot the ratio of the peak area
of isocaryophyllene to the peak area of the IS against the concentration. The calibration
curve should have a correlation coefficient (R2) > 0.995.

o Quantification: Inject the prepared sample extract into the GC-MS. Calculate the
concentration based on the peak area ratio and the linear regression equation from the
calibration curve.

o Validation Parameters: Determine the Limit of Detection (LOD) and Limit of Quantification
(LOQ), accuracy (via spike recovery), and precision (repeatability and intermediate
precision).

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the evaluation of
isocaryophyllene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b031545#isocaryophyllene-as-a-flavoring-agent-in-
the-food-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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